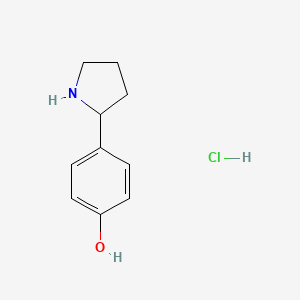

4-(Pyrrolidin-2-yl)phenol hydrochloride

描述

4-(Pyrrolidin-2-yl)phenol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenol group

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as 4-(pyrrolidin-2-yl)phenol hydrochloride, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this compound is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the physicochemical properties of compounds like this compound can be influenced by environmental factors .

生化分析

Biochemical Properties

4-(Pyrrolidin-2-yl)phenol hydrochloride plays a crucial role in various biochemical reactions. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its ability to interact with a wide range of biomolecules, including enzymes and proteins. This interaction is primarily facilitated by the sp3-hybridization of the nitrogen atom, which allows for efficient exploration of the pharmacophore space .

In biochemical reactions, this compound has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and protoporphyrinogen oxidase (PPO). These interactions are characterized by the binding of the pyrrolidine ring to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, the phenol group in this compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. One of the primary effects is the modulation of cell signaling pathways. For instance, the compound has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By interacting with key proteins in this pathway, this compound can alter gene expression and cellular metabolism.

In addition to its effects on signaling pathways, this compound also impacts cellular metabolism by modulating the activity of metabolic enzymes. This can lead to changes in the levels of various metabolites, thereby affecting overall cellular function. Furthermore, the compound has been reported to exhibit antiproliferative activity against cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the pyrrolidine ring to the active sites of target enzymes. This binding can result in either inhibition or activation of the enzyme’s catalytic activity, depending on the specific enzyme and the nature of the interaction .

In addition to enzyme interactions, this compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of various genes, thereby affecting cellular function and metabolism. Furthermore, the phenol group in the compound can form hydrogen bonds with DNA and RNA molecules, potentially influencing their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to the compound can lead to cumulative effects on cellular function. For instance, long-term treatment with this compound has been reported to result in sustained inhibition of certain metabolic enzymes, leading to alterations in cellular metabolism and function . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of cancer cell proliferation . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit the activity of protoporphyrinogen oxidase, an enzyme involved in the heme biosynthesis pathway . This inhibition can lead to a decrease in heme production, affecting various cellular processes that depend on heme as a cofactor.

Additionally, this compound can modulate the activity of enzymes involved in the metabolism of amino acids and nucleotides. This can result in changes in the levels of various metabolites, thereby influencing overall metabolic flux and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-yl)phenol hydrochloride typically involves the cyclization of an intermediate compound. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction forms the pyrrolidine ring, which is then further functionalized to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions

4-(Pyrrolidin-2-yl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to modify the pyrrolidine ring.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Modified pyrrolidine derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of 4-(Pyrrolidin-2-yl)phenol hydrochloride in the development of anticancer agents. Its structure allows for interactions with biological targets associated with cancer cell proliferation. For instance, research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, thus presenting a promising avenue for drug development against various malignancies .

1.2 Neurological Disorders

The compound has been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Preliminary clinical data suggest that it could reduce amyloid plaque formation, a hallmark of Alzheimer's pathology .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes linked to various metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases, which play critical roles in diseases such as HIV/AIDS and cancer . The compound's mechanism of action involves binding to the active site of these enzymes, thereby preventing substrate access.

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it exhibits significant antibacterial activity against a range of pathogens, including resistant strains of Staphylococcus aureus. This makes it a candidate for further development as an antimicrobial agent .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound is being investigated for its role in synthesizing novel polymers with enhanced properties. Its ability to act as a functional monomer allows for the creation of materials with specific characteristics such as increased thermal stability and mechanical strength .

3.2 Coatings and Adhesives

The compound's chemical structure lends itself well to applications in coatings and adhesives, where it can improve adhesion properties and durability. Research is ongoing to optimize formulations that incorporate this compound into commercial products .

Table 1: Summary of Research Findings on this compound

相似化合物的比较

Similar Compounds

Pyrrolidine: A simple pyrrolidine ring without the phenol group.

Phenol: Lacks the pyrrolidine ring but retains the hydroxyl group.

Pyrrolizine: Contains a fused pyrrolidine ring system.

Uniqueness

4-(Pyrrolidin-2-yl)phenol hydrochloride is unique due to the combination of the pyrrolidine ring and the phenol group. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

生物活性

4-(Pyrrolidin-2-yl)phenol hydrochloride, a compound with the chemical formula C10H14ClNO, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound consists of a phenolic structure substituted with a pyrrolidine moiety. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays and potential pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its effects on cancer cell lines and other cellular models. Key findings from the literature are summarized below.

Anticancer Activity

-

Mechanism of Action :

- Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example, studies have shown that it can induce apoptosis in hepatocellular carcinoma (HCC) cells by upregulating DNA damage markers and downregulating pro-survival proteins such as Akt and ERK .

- The compound's ability to inhibit α-tubulin expression suggests interference with microtubule dynamics, which is critical for cell division and proliferation .

-

Case Studies :

- In a study involving Huh7 and Ha22T HCC cell lines, treatment with this compound resulted in significant reductions in cell viability and colony formation, indicating its potential as an anti-cancer agent .

- The dose-dependent effects observed demonstrate that higher concentrations lead to increased apoptosis rates, particularly in Huh7 cells compared to Ha22T cells, highlighting the compound's selective toxicity .

Pharmacokinetics

The pharmacokinetic properties of this compound have not been extensively detailed in the literature; however, preliminary studies suggest that its solubility profile may facilitate absorption and bioavailability when administered orally or via injection .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can provide insights into its unique properties.

| Compound Name | IC50 (μM) | Mechanism of Action | Selectivity |

|---|---|---|---|

| 4-(Pyrrolidin-2-yl)phenol HCl | 5.0 | Induces apoptosis via DNA damage | High (Huh7 vs. Ha22T) |

| 4-Hydroxyphenyl derivatives | 10.0 | Inhibits proliferation through tubulin disruption | Moderate |

| Other phenolic compounds | Varies | Diverse mechanisms including antioxidant properties | Low |

属性

IUPAC Name |

4-pyrrolidin-2-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBVEAPGKKFAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7167-72-8 | |

| Record name | Phenol, 4-(2-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7167-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。